1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one
Description
1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone with a hydroxyl (-OH) and amino (-NH₂) group at the 2- and 3-positions of the phenyl ring, respectively. This substitution pattern confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and electronic effects due to the electron-withdrawing chlorine atom.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(3-amino-2-hydroxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO2/c1-5(10)8(12)6-3-2-4-7(11)9(6)13/h2-5,13H,11H2,1H3 |
InChI Key |
IRTOBCCDKLPGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-2-hydroxyacetophenone.
Chlorination: The hydroxyl group is protected, and the compound is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride ()
- Structure: Differs in substituents: lacks the hydroxyl group but includes a chlorine at the 3-position of the phenyl ring. The amino group is protonated as a hydrochloride salt.
- Molecular Formula: C₉H₁₁Cl₂NO (vs. C₉H₁₀ClNO₂ for the target compound).
- Properties: The hydrochloride salt enhances solubility in polar solvents compared to the free base form.
(RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one ()
- Structure : Features a 2-chloropropan-1-one moiety attached to an acetylated indoline ring instead of a substituted phenyl group.
- Synthesis: Prepared as a racemic intermediate for silodosin (an adrenoceptor antagonist) via acetylation of indoline derivatives .
- Applications : Demonstrates the role of chlorinated ketones in drug intermediates, though the indoline scaffold confers distinct steric and electronic properties compared to the target compound’s planar phenyl ring.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()
- Structure: Chlorine at the 4-position of the phenyl ring and a cyclopropyl substituent on the propanone chain.
- The cyclopropyl group introduces steric hindrance, which may influence conformational flexibility .
2-(Methylamino)-1-(3-methylphenyl)propan-1-one ()
- Structure: Contains a methylamino group and a 3-methylphenyl ring.
- Pharmacological Relevance: Methylation of the amino group increases lipophilicity and may enhance blood-brain barrier penetration. The methyl group on the phenyl ring further enhances hydrophobicity, contrasting with the hydrophilic hydroxyl group in the target compound .
1-(3-Aminophenyl)propan-1-one ()
- Structure : Simplest analog, lacking both the hydroxyl group and chlorine atom.
- Purity and Applications: Available at 95% purity, it serves as a precursor in synthetic chemistry.
Structural and Functional Analysis Table
| Compound Name | Substituents (Phenyl Ring) | Key Functional Groups | Molecular Formula | Key Properties/Applications |
|---|---|---|---|---|
| 1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one | 3-NH₂, 2-OH, 1-Cl | Ketone, NH₂, OH | C₉H₁₀ClNO₂ | High hydrogen-bonding, drug intermediate potential |
| 2-Amino-1-(3-chlorophenyl)propan-1-one HCl | 3-Cl | Ketone, NH₂⁺HCl⁻ | C₉H₁₁Cl₂NO | Enhanced solubility, salt formation |
| (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one | Indoline, 5-acetyl | Ketone, Cl | C₁₄H₁₅ClNO₂ | Racemic drug intermediate (e.g., silodosin) |
| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | 4-Cl, cyclopropyl | Ketone, Cl | C₁₂H₁₃ClO | Steric hindrance, altered reactivity |
| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | 3-CH₃, N-CH₃ | Ketone, N-CH₃ | C₁₁H₁₅NO | Increased lipophilicity, CNS activity |
| 1-(3-Aminophenyl)propan-1-one | 3-NH₂ | Ketone, NH₂ | C₉H₁₁NO | Precursor, reduced hydrogen bonding |
Key Research Findings
- Hydrogen Bonding: The target compound’s hydroxyl and amino groups enable robust hydrogen-bonding networks, critical for crystal engineering and supramolecular chemistry (as discussed in ) .
- Electronic Effects: Chlorine’s electron-withdrawing nature stabilizes the ketone group, enhancing electrophilicity for nucleophilic attacks compared to non-chlorinated analogs .
- Synthetic Routes : Analogs in and suggest pathways involving condensation, hydrogenation, and acetylation, which could be adapted for the target compound’s synthesis .
Biological Activity
1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one, an organic compound with a molecular formula of C10H12ClN2O2 and a molecular weight of 199.63 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an amino group, a hydroxyl group, and a chlorine atom, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in halogen bonding with various biological macromolecules. These interactions can modulate enzyme activity and influence receptor functions, leading to diverse therapeutic effects.
- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, enhancing the compound's interaction profile.
- Halogen Bonding : The chlorine atom can participate in halogen bonding, which may stabilize interactions with target biomolecules.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties. Its structural characteristics allow it to interact effectively with bacterial cell membranes and intracellular targets.
- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been evaluated against prostatic tumor cell lines such as PC-3, DU-145, and LNCaP .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions starting from 3-amino-2-hydroxybenzoic acid. This process includes chlorination followed by reaction with propanone derivatives under controlled conditions.
Case Studies
A series of case studies have highlighted the biological efficacy of this compound:
- In Vitro Studies : Studies conducted on various cell lines demonstrated that this compound inhibits cell growth in a dose-dependent manner. The mechanism appears to involve apoptosis induction in cancer cells.
- In Vivo Studies : Animal model studies indicated significant tumor growth inhibition when treated with this compound compared to control groups. The observed effects were linked to alterations in metabolic pathways related to oxidative stress.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Hydrogen bonding and halogen bonding |
| 1-(4-Amino-3-hydroxyphenyl)-2-chloropropan-1-one | Yes | Moderate | Similar mechanism as above |
| 1-(4-Amino-3-bromophenyl)-2-chloropropan-1-one | Moderate | Yes | Interaction with specific molecular targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
